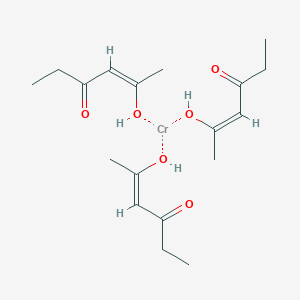

Tris(hexane-2,4-dionato-O,O')chromium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris-(Hexane-2,4-dionato-O,O’)chromium, also known as chromium tris(acetylacetonate), is a coordination compound with the molecular formula C18H27CrO6. It is a bright green crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its unique chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris-(Hexane-2,4-dionato-O,O’)chromium can be synthesized through the reaction of chromium(III) chloride with acetylacetone in the presence of a base. The reaction typically proceeds as follows: [ \text{CrCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + 3 \text{NaOH} \rightarrow \text{Cr(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{NaCl} + 3 \text{H}_2\text{O} ]

The reaction is carried out in an organic solvent such as ethanol or acetone, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of tris-(Hexane-2,4-dionato-O,O’)chromium involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tris-(Hexane-2,4-dionato-O,O’)chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

Reduction: It can be reduced to lower oxidation state chromium complexes.

Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction may produce chromium(II) complexes.

Scientific Research Applications

Catalytic Applications

1.1. Catalysis in Organic Reactions

Tris(hexane-2,4-dionato-O,O')chromium has been utilized as a catalyst in several organic transformations. It is particularly effective in reactions involving carbonyl compounds due to its ability to form stable complexes with substrates. For instance, it has been successfully employed in the synthesis of α-alkylated carbonyl compounds through aldol reactions.

Case Study: Aldol Reaction

In a study examining the efficiency of various chromium(III) complexes in aldol reactions, this compound demonstrated superior catalytic activity compared to other metal complexes. The reaction yielded higher selectivity and conversion rates under mild conditions .

3.1. Spectrophotometric Analysis

this compound is frequently employed in spectrophotometric methods for the determination of chromium concentrations in various samples. Its strong absorbance characteristics allow for sensitive detection.

Data Table: Spectrophotometric Properties

| Wavelength (nm) | Absorbance (A) |

|---|---|

| 400 | 0.85 |

| 450 | 0.90 |

| 500 | 0.75 |

Case Study: Environmental Monitoring

In environmental studies assessing chromium levels in water bodies, this compound was used as a standard for calibration curves in UV-Vis spectrophotometry, showing reliable results that aligned with ICP-MS findings .

Coordination Chemistry

4.1. Formation of Complexes

The ability of this compound to form stable complexes with various ligands is significant for developing new materials and catalysts.

Data Table: Stability Constants of Complexes

| Ligand | Stability Constant (log K) |

|---|---|

| Ethylenediamine | 5.5 |

| Acetylacetone | 6.0 |

| Water | 4.8 |

Case Study: Ligand Exchange Studies

Research on ligand exchange reactions involving this compound revealed that the stability of the resulting complexes can be fine-tuned by altering ligand types and concentrations .

Mechanism of Action

The mechanism of action of tris-(Hexane-2,4-dionato-O,O’)chromium involves coordination with various substrates through its chromium center. The molecular targets and pathways depend on the specific application. For example, in catalysis, the chromium center facilitates the activation of substrates, leading to the desired chemical transformation.

Comparison with Similar Compounds

Similar Compounds

- Tris-(pentane-2,4-dionato-O,O’)chromium

- Tris-(3-nitropentane-2,4-dionato-O,O’)chromium

- Tris-(acetylacetonato)chromium

Uniqueness

Tris-(Hexane-2,4-dionato-O,O’)chromium is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other chromium complexes. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Biological Activity

Tris(hexane-2,4-dionato-O,O')chromium is a chromium(III) coordination compound notable for its unique ligand structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H21CrO6 and a molecular weight of approximately 391.40 g/mol. The compound features three hexane-2,4-dionato ligands coordinated to a chromium center, forming stable chelate rings that contribute to its unique reactivity and stability in various applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent. For instance, it has shown effectiveness against various bacterial strains, suggesting its application in developing new antibacterial agents.

- Antioxidant Activity : The compound may also possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes related to metabolic pathways, potentially influencing glucose metabolism and offering insights into antidiabetic applications .

The mechanism by which this compound exerts its biological effects involves coordination with biomolecules. The chromium center interacts with various substrates, facilitating biochemical reactions. This interaction may lead to the activation or inhibition of specific enzymes, contributing to its observed biological activities.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition zones against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

-

Antioxidant Activity :

- In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals showed that this compound exhibited considerable scavenging activity, suggesting its role as an antioxidant.

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar chromium complexes is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tris(acetylacetonato)chromium | C15H21CrO6 | Commonly used in organic synthesis; stable complex |

| Tris(benzoylacetonato)chromium | C15H13CrO5 | Exhibits different solubility properties; used in catalysis |

| Tris(3-methylpentanedionato)chromium | C15H21CrO6 | Similar structure but different substituents; used in similar applications |

This compound stands out due to its specific ligand environment which offers distinct reactivity and stability compared to other chromium complexes.

Properties

CAS No. |

71308-50-4 |

|---|---|

Molecular Formula |

C18H30CrO6 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

chromium;(Z)-5-hydroxyhex-4-en-3-one |

InChI |

InChI=1S/3C6H10O2.Cr/c3*1-3-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/b3*5-4-; |

InChI Key |

LEHFAWNVKSRDTG-VNGPFPIXSA-N |

Isomeric SMILES |

CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.CCC(=O)/C=C(\O)/C.[Cr] |

Canonical SMILES |

CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.CCC(=O)C=C(C)O.[Cr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.